1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone
Description
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is a heterocyclic organic compound featuring a pyrimidine core linked to a quinazoline moiety via an amino bridge. The pyrimidine ring is substituted with a methyl group at position 4 and an ethanone group at position 3. The quinazoline component contains dimethyl substituents at positions 4 and 7, which likely enhance steric stability and influence electronic properties.
Synthetic routes for analogous compounds (e.g., and ) typically involve multi-step condensation reactions, such as Biginelli-type protocols or nucleophilic substitution under reflux conditions, followed by purification via recrystallization .
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
1-[2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C17H17N5O/c1-9-5-6-13-10(2)20-17(21-15(13)7-9)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) |
InChI Key |
FZBPPXGZWOKOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C(C(=N3)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves several steps. One common method includes the reaction of 4,7-dimethylquinazoline with 4-methylpyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been studied for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous molecules derived from the evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocycles: The target compound’s pyrimidine-quinazoline hybrid contrasts with JWH-250’s indole-ethanone scaffold. The former is more likely to engage in π-π stacking and hydrogen bonding due to nitrogen-rich aromatic systems, whereas JWH-250’s lipophilic indole and methoxyphenyl groups favor cannabinoid receptor binding . ’s pyrazolopyrimidines and ’s thiazolo-pyridines demonstrate how heterocycle diversity impacts bioactivity. Pyrimidine-quinazoline hybrids may exhibit superior kinase affinity compared to pyrazole derivatives .
Substituent Effects: Methyl groups on the quinazoline ring (target compound vs. The ethanone group, common to all compounds, serves as a hydrogen-bond acceptor. Its position on the pyrimidine ring (target compound) versus indole (JWH-250) alters spatial orientation and target selectivity .
Synthetic Accessibility :
- Biginelli condensation () and reflux-based amination () are scalable for pyrimidine derivatives, whereas JWH-250’s synthesis requires specialized indole functionalization .
Biological Activity
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into two significant moieties:
- Quinazoline Derivative : Known for various biological activities including anticancer properties.
- Pyrimidine Component : Often associated with nucleic acid metabolism and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study:
A study evaluated the effects of quinazoline derivatives on MDA-MB-231 breast cancer cells. The results indicated that these compounds could significantly induce apoptosis, as evidenced by an increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to controls, demonstrating a 22-fold increase in late apoptotic cells .
Enzyme Inhibition
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone has been investigated for its role as a glucokinase activator. This action is crucial in glucose metabolism and may have implications for diabetes management.
Mechanistic Insight:
The compound acts by enhancing the enzymatic activity of glucokinase, which facilitates glucose uptake and metabolism in liver cells. This mechanism is particularly beneficial for patients with insulin resistance .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that derivatives of this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADMET) properties.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Comparative Studies
Comparative studies with other quinazoline derivatives reveal that 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone demonstrates superior selectivity against certain cancer cell lines while minimizing toxicity to normal cells.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 1-[2-(4,7-Dimethyl... | 0.5 | 10 |
| Other Quinazoline | 1.2 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
